4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE, the preparation might involve multi-step reactions starting from commercially available precursors. Industrial production methods would likely optimize these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Involves nucleophilic or electrophilic reagents depending on the functional groups present.
Scientific Research Applications
4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Potential use in the development of new materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively, disrupting normal cellular processes. This can lead to the inhibition of cancer cell growth or the prevention of viral replication .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like:
Thiabendazole: Used as an anthelmintic.
Albendazole: Known for its broad-spectrum antiparasitic activity.
Mebendazole: Another antiparasitic agent.
4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups, which may offer enhanced biological activity and specificity.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H21N5O2/c1-13-20-16(14-8-10-15(29-3)11-9-14)12-19(28)24-21(20)27(25-13)22-23-17-6-4-5-7-18(17)26(22)2/h4-11,16H,12H2,1-3H3,(H,24,28) |
InChI Key |
JYRAAIPLUXUBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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